(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Synthesis Analysis
This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives 1 (R1 = Ph, R3 = Me), starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH, following a widely used strategy .
Scientific Research Applications
Structural Analysis and Isomorphism
- A study by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including compounds related to (3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)(2-chloro-6-(trifluoromethyl)phenyl)methanone, reveals insights into the chlorine-methyl exchange rule. These structures show extensive disorder, which poses challenges in automatic detection during data mining procedures (Swamy et al., 2013).
Synthesis and Structural Studies
- Bawa et al. (2010) synthesized a closely related compound, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, through a condensation process, highlighting the diverse synthetic pathways possible for such compounds (Bawa et al., 2010).
Antimicrobial Activity
- Kumar et al. (2012) synthesized a series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing potential antimicrobial activity, indicating possible medical applications (Kumar et al., 2012).
Molecular Docking and Antimicrobial Properties
- Sivakumar et al. (2021) explored the molecular structure, docking, and antimicrobial activity of a similar compound, showcasing the potential of these compounds in drug discovery and the importance of understanding their molecular interactions (Sivakumar et al., 2021).
Antiinflammatory and Antibacterial Agents
- Ravula et al. (2016) investigated novel pyrazoline derivatives, including (pyridin-4-yl)methanone derivatives, for their antiinflammatory and antibacterial properties. This indicates the potential of such compounds in the treatment of inflammation and bacterial infections (Ravula et al., 2016).
Anticancer Activity
- Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives with potential anticancer properties. This study underscores the significance of such compounds in developing new anticancer therapies (Hafez & El-Gazzar, 2020).
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been noted for their biomedical applications , suggesting potential targets could be within the biological systems.
Mode of Action
The compound likely interacts with its targets in a manner consistent with other 1H-pyrazolo[3,4-b]pyridines .
Biochemical Pathways
Given the biomedical applications of similar compounds , it can be inferred that the compound may interact with various biochemical pathways.
properties
IUPAC Name |
(3-bromopyrazolo[4,3-b]pyridin-1-yl)-[2-chloro-6-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrClF3N3O/c15-12-11-9(5-2-6-20-11)22(21-12)13(23)10-7(14(17,18)19)3-1-4-8(10)16/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRBWNLAWQISAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N2C3=C(C(=N2)Br)N=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrClF3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.